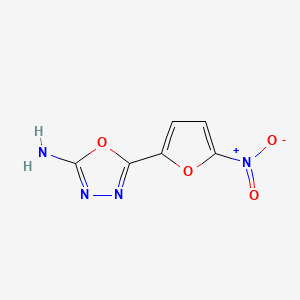

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine

Description

Properties

IUPAC Name |

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O4/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWQUFUBSCXPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020058 | |

| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3775-55-1 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(5-nitro-2-furyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003775551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-(5-nitro-2-furyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-nitro-2-furoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-Amino-5-(5-amino-2-furyl)-1,3,4-oxadiazole.

Reduction: Formation of 2-Amino-5-(5-amino-2-furyl)-1,3,4-oxadiazole.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

Materials Science: Used in the development of novel materials with specific electronic properties.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole

- 2-Amino-5-(5-nitro-2-furyl)-1,3,4-triazole

Uniqueness

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Biological Activity

5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine (CAS: 3775-55-1) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antileishmanial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent studies.

Synthesis

The synthesis of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine has been documented in various studies. The compound typically involves the reaction of nitrofuran derivatives with amidine or hydrazine derivatives to form the oxadiazole ring. Characterization methods such as IR, NMR, and mass spectrometry are employed to confirm the structural integrity of synthesized compounds.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives against various pathogens.

Table 1: Antimicrobial Activity Against ESKAPE Pathogens

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2c | S. aureus | 0.5 | |

| 2h | E. faecium | 1.0 | |

| 2e | M. tuberculosis | 0.8 | |

| 2d | A. baumannii | 0.6 |

The compound demonstrated potent activity against ESKAPE pathogens, which are known for their multidrug resistance. Notably, derivatives like 2c and 2h exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin.

Antileishmanial Activity

Research has highlighted the antileishmanial potential of this compound. A study reported that derivatives with specific substitutions on the amidine nitrogen exhibited profound effects on biological activity against Leishmania major.

Table 2: Antileishmanial Activity

| Compound | Form | IC50 (µM) | CC50 (µM) | SI |

|---|---|---|---|---|

| 2d | Promastigote | 0.08 | 785 | 78.5 |

| 2e | Amastigote | 0.12 | 600 | 50 |

The most active derivative was identified as N-propyl-4-(4-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperazin-1-yl) benzamidine hydrochloride (2d) , which displayed a high selectivity index (SI), indicating low toxicity to host cells while effectively inhibiting the parasite .

Structure-Activity Relationships (SAR)

The biological activity of compounds in this class is influenced by their structural features. Modifications at specific positions on the oxadiazole ring or the nitrofuran moiety can significantly affect potency and selectivity against various pathogens. For instance:

- Substituents on Amidines : The nature of substituents on amidine nitrogen has been shown to enhance antileishmanial activity.

- Oxadiazole Variants : Different oxadiazole derivatives have demonstrated varying degrees of antibacterial activity depending on their molecular structure and substituents.

Case Studies

Several case studies have further elucidated the therapeutic potential of this compound:

- Antibacterial Efficacy : A study highlighted that certain oxadiazole derivatives exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics .

- In Vivo Studies : In vivo models have demonstrated that compounds derived from 5-(5-nitrofuran-2-yl)-1,3,4-oxadiazol-2-amine possess anti-inflammatory properties alongside their antimicrobial effects, suggesting broader therapeutic applications .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7–8 ppm) and nitrofuran/oxadiazole carbons (δ 150–160 ppm) .

- FTIR : Confirms C=N (1650–1600 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula via exact mass determination .

How can molecular docking studies be applied to predict the biological targets of this compound?

Advanced

Molecular docking uses software (e.g., AutoDock Vina) to simulate interactions between the compound and target proteins (e.g., bacterial DNA gyrase or cancer-related kinases). Docking scores (binding energy in kcal/mol) prioritize targets, while structure-activity relationship (SAR) analysis identifies critical substituents (e.g., nitrofuran’s role in redox activation) .

What strategies address conflicting data in biological activity assays for this compound?

Q. Advanced

- Dose-response curves : Validate activity thresholds and eliminate false positives .

- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion .

- Control standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability .

How to design SAR studies to optimize the antimicrobial activity of this compound?

Q. Advanced

- Core modifications : Replace nitrofuran with pyridine or benzodioxole to assess redox dependency .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 of the oxadiazole to enhance membrane penetration .

- Bioisosteric replacement : Substitute oxadiazole with thiadiazole to evaluate heterocycle tolerance .

What in silico methods predict physicochemical properties and toxicity?

Q. Advanced

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability .

- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity) via machine learning .

- DFT calculations : Model electron distribution to rationalize redox behavior (e.g., nitro group reduction potential) .

What are the known biological activities of this compound, and which in vitro models are used?

Q. Basic

- Antimicrobial : Tested against Gram-positive bacteria (e.g., S. aureus) via MIC assays .

- Anticancer : Evaluated via MTT assays on cancer cell lines (e.g., HeLa) .

- Antioxidant : Assessed using DPPH radical scavenging assays .

How do solvent and catalyst choices affect synthesis yield and purity?

Q. Advanced

- Solvent polarity : DMSO enhances cyclization but may require aqueous workup to precipitate the product .

- Catalyst optimization : POCl₃ vs. polyphosphoric acid (PPA) impacts reaction time and byproduct formation .

- Reflux duration : Extended heating (≥3 hours) improves yield but risks decomposition; monitored via TLC .

What theoretical frameworks guide the research on this compound's mechanism?

Q. Advanced

- Redox activation theory : Nitrofuran’s nitro group undergoes enzymatic reduction, generating reactive intermediates that damage microbial DNA .

- QSAR modeling : Links substituent electronegativity to bioactivity using Hammett constants .

- Target-based drug design : Prioritizes proteins with conserved binding pockets (e.g., M. tuberculosis enoyl-ACP reductase) .

How to validate bioactivity through orthogonal assays?

Q. Advanced

- Enzymatic vs. cellular assays : Compare target inhibition (e.g., topoisomerase II) with cell viability results .

- Resazurin reduction : Confirms bacteriostatic vs. bactericidal effects in parallel with MIC .

- Synergy testing : Combine with known inhibitors (e.g., β-lactams) to identify potentiating effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.